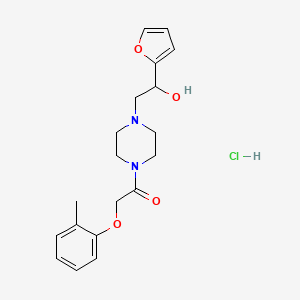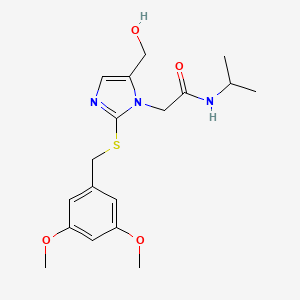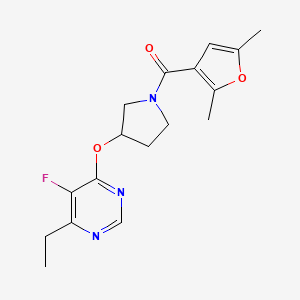
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with notable applications in various scientific fields. Its structure combines multiple functional groups, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multi-step organic reactions. Starting from basic furan and pyrrolidine derivatives, the synthesis involves introducing methyl, ethyl, and fluoropyrimidinyl groups through controlled reactions, often catalyzed by specific reagents and conditions:
Step 1: Preparation of 2,5-Dimethylfuran
Reaction between dimethyl acetylene and furan in the presence of a catalytic amount of sulfuric acid.
Step 2: Introduction of the Pyrrolidine Ring
Cyclization reaction involving pyrrolidine and suitable derivatives.
Step 3: Attachment of 6-Ethyl-5-Fluoropyrimidin-4-yl Group
Substitution reaction using fluoropyrimidine and ethyl halide under basic conditions.
Industrial Production Methods
For large-scale production, methods focus on optimizing yield and purity:
Use of flow reactors to maintain consistent reaction conditions.
Implementation of automated synthesis for precise control over reaction parameters.
Employment of chromatography techniques for purification.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: Conversion of furan rings to furanones using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of specific double bonds under pressure in the presence of catalysts such as palladium on carbon.
Substitution: Halogenation and nitration of the pyrrolidine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating mixtures.
Major Products Formed
Oxidized furan derivatives.
Reduced pyrrolidine derivatives.
Substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is valuable in multiple research domains:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for interactions with biological molecules and potential bioactivity.
Medicine: Explored for therapeutic potential, particularly in targeting specific biochemical pathways.
Industry: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action often involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Dimethylfuran-3-yl)(pyrrolidin-1-yl)methanone: Lacks the fluoropyrimidinyl group.
(6-Ethyl-5-fluoropyrimidin-4-yl)(pyrrolidin-1-yl)methanone: Lacks the dimethylfuran moiety.
(2,5-Dimethylfuran-3-yl)(3-oxopyrrolidin-1-yl)methanone: Substitutes pyrrolidine with a ketone group.
Uniqueness
Hope this ticks all the boxes for you
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-4-14-15(18)16(20-9-19-14)24-12-5-6-21(8-12)17(22)13-7-10(2)23-11(13)3/h7,9,12H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBUCTMNICNGHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)
![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
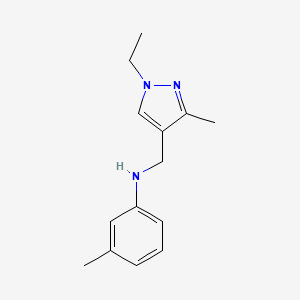
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)

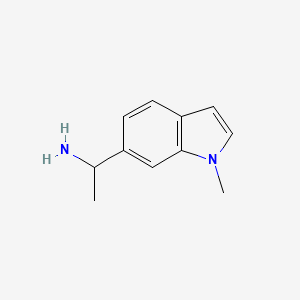
![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)
